molecular formula C17H22N4O4S B14971401 N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-3,4,5-triethoxybenzamide

N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-3,4,5-triethoxybenzamide

Cat. No.: B14971401
M. Wt: 378.4 g/mol
InChI Key: JMPHXAJZZQOZOH-UHFFFAOYSA-N
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Description

3,4,5-TRIETHOXY-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}BENZAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a benzamide core substituted with triethoxy groups and a triazolothiazole moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-TRIETHOXY-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzamide Core: The synthesis begins with the preparation of the benzamide core by reacting 3,4,5-triethoxybenzoic acid with an appropriate amine under dehydrating conditions to form the benzamide linkage.

    Introduction of the Triazolothiazole Moiety: The triazolothiazole moiety is introduced through a cyclization reaction involving a hydrazine derivative and a thiadiazole precursor. This step often requires the use of acidic or basic catalysts to facilitate the cyclization process.

    Final Coupling Reaction: The final step involves coupling the benzamide core with the triazolothiazole moiety under suitable reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3,4,5-TRIETHOXY-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}BENZAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the triazolothiazole moiety, potentially converting it to a dihydro derivative.

    Substitution: The benzamide core can participate in substitution reactions, where the ethoxy groups can be replaced with other functional groups like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or iodine (I2) in the presence of a catalyst.

Major Products

    Oxidation: Formation of 3,4,5-triethoxybenzoic acid derivatives.

    Reduction: Formation of dihydro-triazolothiazole derivatives.

    Substitution: Formation of halogenated or alkylated benzamide derivatives.

Scientific Research Applications

3,4,5-TRIETHOXY-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}BENZAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,4,5-TRIETHOXY-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}BENZAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, apoptosis, and inflammation.

Comparison with Similar Compounds

3,4,5-TRIETHOXY-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}BENZAMIDE can be compared with other similar compounds, such as:

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazolothiazole core but differ in their substitution patterns and functional groups.

    1,2,3-Triazoles: These compounds have a triazole ring but lack the thiadiazole moiety, leading to different chemical and biological properties.

    Benzamide Derivatives: Compounds with a benzamide core but different substituents, which can influence their reactivity and applications.

The uniqueness of 3,4,5-TRIETHOXY-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}BENZAMIDE lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C17H22N4O4S

Molecular Weight

378.4 g/mol

IUPAC Name

N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-3,4,5-triethoxybenzamide

InChI

InChI=1S/C17H22N4O4S/c1-4-23-12-9-11(10-13(24-5-2)14(12)25-6-3)15(22)18-16-19-20-17-21(16)7-8-26-17/h9-10H,4-8H2,1-3H3,(H,18,19,22)

InChI Key

JMPHXAJZZQOZOH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C3N2CCS3

Origin of Product

United States

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